V-0219

Description

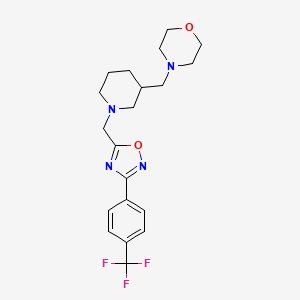

Structure

3D Structure

Properties

Molecular Formula |

C20H25F3N4O2 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine |

InChI |

InChI=1S/C20H25F3N4O2/c21-20(22,23)17-5-3-16(4-6-17)19-24-18(29-25-19)14-27-7-1-2-15(13-27)12-26-8-10-28-11-9-26/h3-6,15H,1-2,7-14H2 |

InChI Key |

VFQGZIAZHIRPPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4 |

Origin of Product |

United States |

Discovery and Medicinal Chemistry Research of V 0219

Synthetic Methodologies for V-0219 and Analogues

Enantioselective Synthesis and Stereochemical Considerations in Research

(R)-V-0219 Synthesis and Characterization

The search results provide information about the synthesis and characterization of this compound, particularly mentioning enantioselective synthesis and the evaluation of the activity of each enantiomer. galchimia.com this compound contains a stereocenter, making the assessment of individual enantiomer activity a priority. galchimia.com The synthesized (S)-enantiomer was reported to show oral efficacy in animal models. galchimia.com While the specific details of the synthesis and characterization of the (R)-enantiomer, (R)-V-0219, are not explicitly detailed in the provided snippets with citation wikipedia.org, the broader context indicates that enantioselective synthesis was performed to evaluate the stereoisomers. galchimia.com Citation wikipedia.org refers to Phosphorus mononitride, which is not relevant to this compound. Therefore, specific details regarding the synthesis and characterization of (R)-V-0219 linked to citation wikipedia.org are not available in the search results.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a compound's structure affect its biological activity. For this compound, SAR studies focused on derivatives to optimize its activity as a GLP-1R modulator. acs.orgnih.govmdpi.com

Modifications of Core Scaffold and Substituents

The discovery of this compound stemmed from an initial oxadiazole hit compound. galchimia.comnih.gov SAR exploration involved synthesizing a series of compounds related to this hit, particularly focusing on modifications to the piperidine (B6355638) ring substituent. galchimia.comnih.gov Different sulfonamide groups were initially explored as substituents on the piperidine ring. nih.gov Further structural diversity of the piperidine substituent was also investigated, including acquiring analogues from commercial libraries. nih.gov These generated compounds were evaluated for their ability to stimulate GLP-1R in the presence of GLP-1. nih.gov

While the provided search results mention modifications of the core scaffold and substituents in the context of GLP-1R agonists and PAMs generally acs.orgciteab.comnih.gov, specific detailed data tables directly linking structural changes of this compound derivatives to their activity, beyond the general description of the discovery process and the identification of this compound as the most efficient compound among tested analogues, are not extensively present in the immediate snippets. Citation citeab.com refers to Glycine, and nih.gov provides the PubChem CID and molecular formula for this compound but no SAR data. However, the overarching research aimed to identify potent GLP-1R PAMs through structural variations based on an initial hit. galchimia.comnih.gov

Correlation of Structural Changes with GLP-1R Modulatory Activity

The evaluation of synthesized derivatives focused on their capacity to potentiate GLP-1-induced insulin (B600854) secretion and enhance feeding suppression induced by a GLP-1R agonist. nih.gov Compounds showing significant potentiation in a cAMP assay were further tested for their ability to enhance insulin secretion. nih.gov Among the tested analogues, this compound (compound 9) was identified as the most efficient, demonstrating the ability to boost glucose-dependent GLP-1-induced insulin secretion and enhance satiety. nih.gov This indicates a direct correlation between the specific structural features of this compound and its potent GLP-1R positive allosteric modulatory activity. acs.orgnih.govmdpi.com

While detailed quantitative SAR data tables for a wide range of this compound derivatives are not provided in the snippets, the research clearly established that specific structural modifications from the initial hit compound, particularly concerning the piperidine substituent, were critical in achieving the enhanced potency and in vivo efficacy observed with this compound. galchimia.comnih.gov The study highlights that the position of the substituent on the piperidine ring significantly influenced the activity of related compounds. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling approaches played a role in the research and understanding of GLP-1R ligands, including small molecule modulators like this compound. acs.orgmdpi.com These methods are used to gain insights into ligand-receptor interactions and to predict the activity of compounds.

Ligand-Receptor Docking and Interaction Analysis

Ligand-receptor docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor. This helps in understanding the molecular interactions at the binding site. Studies on GLP-1R have utilized docking and interaction analysis to understand how different ligands, including peptide agonists and small molecule modulators, bind to the receptor. acs.orgmdpi.comnih.govnih.gov

While the provided snippets discuss ligand-receptor docking and interaction analysis in the context of GLP-1R and its various ligands acs.orgmdpi.comnih.govnih.gov, specific details about docking studies performed specifically with this compound are not explicitly detailed in the search results. However, given that this compound is a GLP-1R PAM, it is likely that such computational approaches were employed to understand its binding mode and interaction with the allosteric site on the GLP-1 receptor. Research on other GLP-1R PAMs has involved understanding their binding modes and how they interact with the receptor to potentiate the activity of the orthosteric ligand (GLP-1). pnas.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate structural or physicochemical properties of compounds with their biological activity. This allows for the prediction of the activity of new compounds and the design of more potent analogues. QSAR modeling has been applied in the study of GLP-1R agonists and modulators. mdpi.comsav.sk

Molecular Mechanism of Action and Cellular Pharmacology of V 0219

Characterization as a Positive Allosteric Modulator (PAM) of GLP-1R

V-0219 is characterized as a positive allosteric modulator (PAM) of the GLP-1R acs.orgnih.govgalchimia.com. Unlike orthosteric agonists that directly bind to and activate the receptor at the primary ligand binding site, allosteric modulators bind to a distinct, topographically different site on the receptor researchgate.net. This binding modulates the receptor's response to the endogenous ligand.

As a PAM, this compound enhances the efficacy of GLP-1R stimulation by its natural ligand, GLP-1 acs.orgnih.gov. It potentiates the receptor's downstream signaling pathways, leading to an amplified biological response. This modulatory role is particularly evident in its ability to enhance glucose-dependent insulin (B600854) secretion acs.orgnih.gov. Studies have shown that the potentiation of insulin release by this compound in the presence of GLP-1 is blocked by the GLP-1R antagonist exendin(9-39)-NH2, confirming that its mechanism of action is mediated through the GLP-1R acs.org. The development of potent and orally active small-molecule PAMs like this compound is of significant interest as they may offer improved receptor specificity compared to peptide agonists galchimia.comnih.gov.

GLP-1R Activation and Downstream Signaling Pathways

Activation of the GLP-1R, a Class B G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events crucial for its physiological effects nih.govyoutube.com. This compound, as a PAM, augments these signaling pathways in the presence of an agonist.

A primary signaling pathway for the activated GLP-1R involves the Gαs protein, which stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) youtube.com. The effect of this compound on this pathway has been quantified in Human Embryonic Kidney 293 (HEK-293) cells engineered to express the human GLP-1R acs.orgnih.gov.

In these cells, this compound demonstrated a clear, concentration-dependent potentiation of cAMP accumulation stimulated by GLP-1 acs.orgresearchgate.net. At a concentration of 0.1 nM, this compound achieved its maximum efficacy, producing a maximal potentiation effect that was 42% higher than that of GLP-1 alone acs.orgnih.gov. Notably, this potentiation did not significantly alter the potency (EC50) of GLP-1 itself, which was 10.1 nM for GLP-1 alone compared to 7.7 nM in the presence of 0.1 nM this compound acs.orgnih.gov. This characteristic—enhancing efficacy without a major shift in agonist potency—is a hallmark of many PAMs.

| Condition | GLP-1 EC50 (nM) | Maximal Potentiation vs. GLP-1 alone | This compound Concentration for Max. Efficacy (nM) |

|---|---|---|---|

| GLP-1 alone | 10.1 | N/A | N/A |

| GLP-1 + this compound | 7.7 | +42% | 0.1 |

In addition to cAMP signaling, GLP-1R activation can lead to an increase in intracellular calcium concentration ([Ca2+]i), another important second messenger in insulin secretion youtube.complos.org. Research has shown that this compound potentiates calcium fluxes in cells expressing the GLP-1R. Further investigation into the stereochemistry of this compound revealed that both of its enantiomers, (S)-9 and (R)-9, potentiate these calcium fluxes with the same efficacy acs.orgnih.gov.

The modulatory effect of this compound is not limited to the endogenous ligand, GLP-1. Studies have also demonstrated that this compound can potentiate the activity of other GLP-1R agonists. Specifically, it was shown to enhance cAMP production stimulated by exendin-4 (B13836491), a potent peptidic GLP-1R agonist, in a dose-dependent manner acs.orgnih.gov. This indicates that the allosteric site where this compound binds is accessible and functional when the receptor is occupied by different orthosteric agonists.

Receptor Selectivity Profiling

A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects.

This compound has been evaluated for its selectivity. The findings indicate that the compound has no significant off-target activities acs.orgnih.gov. The selectivity profile was deemed suitable for further development, suggesting a low potential for interactions with other receptors, ion channels, and transporters that could lead to unwanted effects acs.orggalchimia.com.

Assessment of Off-Target Activities

To evaluate the selectivity of this compound, its binding affinity was assessed against a comprehensive panel of 54 G-protein coupled receptors (GPCRs). nih.gov This screening is a critical step in drug discovery to identify potential off-target interactions that could lead to undesirable effects. The research findings indicate that this compound possesses a high degree of selectivity for the glucagon-like peptide-1 receptor (GLP-1R). nih.govacs.org

The data from the off-target activity screening are summarized in the table below, showing the percentage of inhibition or displacement for each of the 54 receptors tested.

| Receptor Target | % Inhibition at 10 µM this compound |

|---|---|

| Adenosine A1 | <50% |

| Adenosine A2A | <50% |

| Adenosine A3 | <50% |

| Adrenoceptor α1 (non-selective) | <50% |

| Adrenoceptor α2 (non-selective) | <50% |

| Adrenoceptor β1 | <50% |

| Adrenoceptor β2 | <50% |

| Angiotensin AT1 | <50% |

| Bradykinin B2 | <50% |

| Cannabinoid CB1 | <50% |

| Cannabinoid CB2 | <50% |

| Chemokine CCR1 | <50% |

| Chemokine CXCR2 | <50% |

| Cholecystokinin CCK1 | <50% |

| Dopamine D1 | <50% |

| Dopamine D2 | <50% |

| Endothelin ETA | <50% |

| GABA B | <50% |

| Galanin GAL1 | <50% |

| Galanin GAL2 | <50% |

| Histamine H1 | <50% |

| Histamine H2 | <50% |

| Histamine H3 | <50% |

| Leukotriene BLT1 | <50% |

| Leukotriene CysLT1 | <50% |

| Melanocortin MC4 | <50% |

| Melatonin MT1 | <50% |

| Muscarinic M1 | <50% |

| Muscarinic M2 | <50% |

| Muscarinic M3 | <50% |

| Neuropeptide Y1 | <50% |

| Neuropeptide Y2 | <50% |

| Neurotensin NTS1 | <50% |

| Opioid δ (DOP) | <50% |

| Opioid κ (KOP) | <50% |

| Opioid μ (MOP) | <50% |

| Opioid NOP (ORL-1) | <50% |

| Orexin OX1 | <50% |

| Orexin OX2 | <50% |

| Platelet-Activating Factor (PAF) | <50% |

| Prostanoid DP1 | <50% |

| Prostanoid EP2 | <50% |

| Prostanoid EP4 | <50% |

| Prostanoid FP | <50% |

| Prostanoid IP | <50% |

| Prostanoid TP | <50% |

| Serotonin 5-HT1A | <50% |

| Serotonin 5-HT2A | <50% |

| Serotonin 5-HT3 | <50% |

| Somatostatin sst | <50% |

| Tachykinin NK1 | <50% |

| Tachykinin NK2 | <50% |

| Tachykinin NK3 | <50% |

| Vasopressin V1a | <50% |

Preclinical Biological Evaluation of V 0219

In Vitro Efficacy Studies

In vitro evaluations of V-0219 have primarily focused on its ability to potentiate insulin (B600854) secretion and modulate GLP-1R-mediated cellular responses in various cell lines acs.orgcaymanchem.comnih.govresearchgate.net.

Cell-Based Assays for Insulin Secretion Potentiation

Cell-based assays have been crucial in demonstrating this compound's capacity to enhance insulin release, particularly in the presence of GLP-1 acs.orgcaymanchem.comnih.govresearchgate.net.

Rat INS-1 β-cells

Studies in rat INS-1 insulinoma cells, a beta-cell line that secretes insulin in a glucose-dependent manner, have shown that this compound potentiates insulin release induced by GLP-1 under high glucose conditions acs.orgnih.govresearchgate.net. At a concentration of 0.1 nM, this compound resulted in a 1.8-fold potentiation of insulin secretion acs.orgresearchgate.net. When a fixed concentration of 0.2 nM GLP-1 was added to a dose-response curve of this compound, an EC50 value of 0.008 nM was observed, indicating high potency acs.orgresearchgate.net. This potentiation of insulin secretion by this compound in the presence of GLP-1 was blocked by the GLP-1R antagonist exendin(9-39)-NH2, supporting that the effect is mediated by the GLP-1R acs.orgcaymanchem.comresearchgate.net. Both (S)- and (R)-enantiomers of this compound were also able to potentiate insulin secretion stimulated by GLP-1 in the human pancreatic cell line EndoC-βH1 under high glucose concentration nih.gov.

HEK-293 Cells Stably Expressing Human GLP-1R

In HEK-293 cells stably expressing human GLP-1R, this compound has been shown to potentiate GLP-1-induced cAMP accumulation acs.orgcaymanchem.comnih.govresearchgate.net. A concentration-dependent potentiation activity was observed for this compound in the range of 10-12 to 10-9 M nih.govresearchgate.net. The maximal potentiation effect on GLP-1R stimulation, which was 42% higher than that of GLP-1 alone, was achieved at a concentration of 0.1 nM this compound nih.govresearchgate.net. The EC50 value of GLP-1 did not significantly change in the presence of 0.1 nM this compound (10.1 nM for GLP-1 alone versus 7.7 nM with this compound), suggesting a potentiation of efficacy rather than a shift in potency for GLP-1 itself nih.govresearchgate.net. This compound also activates calcium fluxes in HEK-293 cells stably expressing human GLP-1R caymanchem.commedchemexpress.comtargetmol.com.

Evaluation of GLP-1R-Mediated Cellular Responses

Beyond insulin secretion and cAMP production, this compound's influence on other GLP-1R-mediated cellular responses has been investigated. The potentiation of cAMP accumulation in HEK-GLP-1 cells stimulated by increasing doses of GLP-1 is a key finding acs.orgnih.govresearchgate.net. This indicates that this compound enhances the downstream signaling cascade initiated by GLP-1R activation acs.orgnih.govresearchgate.net.

In Vivo Efficacy Research in Animal Models

This compound has demonstrated remarkable in vivo activity in rodent models, affecting both food intake and glucose handling acs.orgnih.govnih.govresearchgate.netresearchgate.netacs.org.

Studies in Normal Rodent Models

Studies in normal rodents, such as Wistar rats and wild-type C57BL/6N mice, have provided evidence of this compound's efficacy acs.orgcaymanchem.comnih.govresearchgate.netresearchgate.net. In 12-hour fasted male Wistar rats, this compound (1 μg/kg, icv) was found to potentiate the feeding inhibition induced by the GLP-1R agonist exendin-4 (B13836491) acs.orgresearchgate.net. This potentiation lowered the IC50 of exendin-4's feeding inhibitory effect from 394 ng to 89 ng acs.orgresearchgate.net.

This compound has also been shown to improve glucose handling in normal rodents acs.orgcaymanchem.comnih.govresearchgate.netresearchgate.net. Administration of this compound (0.1 mg/kg, ip) to wild-type C57BL/6N mice improved glucose handling after a parenteral glucose load acs.orgresearchgate.net. This effect was not observed in GLP-1R knockout (KO) mice, further supporting the selectivity of this compound for the GLP-1R acs.orgcaymanchem.comresearchgate.net. Similar improvements in glucose handling were observed when glucose was administered orally acs.orgresearchgate.net. The (S)-enantiomer of this compound (0.04 and 0.2 mg/kg, ip) improved glucose handling after an ip glucose injection in 12-hour fasted male Wistar rats acs.org. The (S)-enantiomer also showed oral activity, improving glucose handling in 12-hour fasted fatty Zucker rats after intragastric administration (0.4 mg/kg) acs.org.

Interactive Data Table (Simulated based on text data):

| Study Model | Assay Type | Key Finding | This compound Concentration | GLP-1 Concentration | Result/Potency | Citation |

| Rat INS-1 β-cells | Insulin Secretion Potentiation | Potentiation of GLP-1 induced insulin release under high glucose | 0.1 nM | N/A | 1.8-fold potentiation | acs.orgresearchgate.net |

| Rat INS-1 β-cells | Insulin Secretion Potentiation | Potentiation of fixed GLP-1 concentration | Increasing | 0.2 nM | EC50 = 0.008 nM | acs.orgresearchgate.net |

| HEK-293 cells + human GLP-1R | cAMP Accumulation Potentiation | Potentiation of GLP-1 induced cAMP | 0.001-1 nM | Increasing | Concentration-dependent | acs.orgcaymanchem.comnih.govresearchgate.net |

| HEK-293 cells + human GLP-1R | cAMP Accumulation Potentiation | Maximal potentiation of GLP-1R stimulation | 0.1 nM | N/A | 42% higher than GLP-1 alone | nih.govresearchgate.net |

| HEK-293 cells + human GLP-1R | Calcium Fluxes | Activation of calcium fluxes | N/A | N/A | Activated calcium fluxes | caymanchem.commedchemexpress.comtargetmol.com |

| Male Wistar rats (fasted) | Feeding Inhibition Potentiation | Potentiation of exendin-4 induced feeding inhibition | 1 μg/kg (icv) | Exendin-4 | Lowered Exendin-4 IC50 | acs.orgresearchgate.net |

| Wild-type C57BL/6N mice | Glucose Handling (ip glucose load) | Improved glucose handling | 0.1 mg/kg (ip) | N/A | Improved glucose handling | acs.orgresearchgate.net |

| GLP-1R KO mice | Glucose Handling (ip glucose load) | No effect on glucose handling | 0.1 mg/kg (ip) | N/A | No effect | acs.orgcaymanchem.comresearchgate.net |

| Male Wistar rats (fasted) | Glucose Handling (ip glucose load) | Improved glucose handling ((S)-enantiomer) | 0.04, 0.2 mg/kg (ip) | N/A | Improved glucose handling | acs.org |

| Fatty Zucker rats (fasted) | Glucose Handling (oral glucose load) | Improved glucose handling ((S)-enantiomer, oral administration) | 0.4 mg/kg (ig) | N/A | Improved glucose handling | acs.org |

Studies in Diabetic Rodent Models

Preclinical evaluations of this compound have demonstrated notable in vivo activity in rodent models of diabetes. researchgate.netnih.govgalchimia.comnih.gov Studies have shown that this compound is effective in improving glucose handling in these models. researchgate.netnih.govgalchimia.comacs.orgnih.gov The compound has also been observed to reduce food intake in rodents. researchgate.netnih.govgalchimia.comnih.gov

One common approach for inducing diabetes in rodent models, particularly simulating type 1 diabetes, involves the use of streptozotocin (B1681764) (STZ), which targets and damages pancreatic insulin-producing beta cells. mdpi.comresearchgate.net While the specific diabetic rodent models used for all this compound studies are not uniformly detailed across all search results, the consistent finding across multiple sources is the improvement in glucose handling in diabetic rodents treated with this compound. researchgate.netnih.govgalchimia.comacs.orgnih.gov

Data from studies in Wistar rats, for instance, showed that this compound improved plasma glucose levels after an intraperitoneal glucose load. researchgate.net Additionally, in mice, this compound (specifically the (S)-enantiomer) demonstrated efficacy in ameliorating high glucose levels. acs.orgmedchemexpress.com

Interactive Table 1: Effect of this compound on Glucose Handling in Rodent Models (Illustrative based on search results)

| Model Type | Species | Key Finding on Glucose Handling | Source(s) |

| Diabetic Rodents | Various | Improved glucose handling | researchgate.netnih.govgalchimia.comacs.orgnih.gov |

| Wistar Rats | Rat | Improved plasma glucose levels after glucose load | researchgate.net |

| Mice | Mouse | Ameliorated high glucose levels | acs.orgmedchemexpress.com |

GLP-1R Knockout (KO) Mouse Models for Target Specificity Validation

To validate that the observed effects of this compound are specifically mediated through the GLP-1 receptor, studies were conducted using GLP-1R knockout (KO) mouse models. nih.govacs.org These models lack the functional GLP-1 receptor, allowing researchers to determine if the compound's activity is dependent on the presence of the receptor. nih.govacs.orgguidetopharmacology.orgoup.com

Research in GLP-1R KO mice demonstrated that the beneficial effects of this compound on glucose handling, which were observed in wild-type mice, were absent in the KO mice. nih.govacs.org This finding is crucial as it provides strong evidence that this compound's in vivo activity is mediated specifically via the GLP-1 receptor. nih.govacs.org The lack of effect in the genetic absence of the GLP-1R confirms the target specificity of this compound as a GLP-1R modulator. nih.govacs.org

Interactive Table 2: this compound Activity in Wild-Type vs. GLP-1R KO Mice

| Mouse Model | GLP-1R Expression | Effect of this compound on Glucose Handling | Source(s) |

| Wild-Type Mice | Present | Improved glucose handling | nih.govacs.org |

| GLP-1R KO Mice | Absent | No effect on glucose handling | nih.govacs.org |

These studies in diabetic rodent models and GLP-1R KO mice collectively support this compound's potential as a GLP-1R-targeted therapeutic agent for conditions like diabesity by demonstrating its efficacy in improving glucose metabolism in relevant disease models and confirming its mechanism of action through the GLP-1 receptor. researchgate.netnih.govgalchimia.comacs.orgnih.gov

Analytical Methodologies for V 0219 in Biological Matrices

Extraction and Sample Preparation Techniques for Complex Biological Samples

The initial and most critical step in the bioanalysis of V-0219 is its isolation from the intricate milieu of biological samples such as plasma, serum, or tissue homogenates. The primary objective of sample preparation is to remove endogenous interfering substances like proteins, phospholipids, and salts that can compromise the sensitivity, accuracy, and robustness of the subsequent analytical measurements. The selection of an appropriate extraction technique is contingent upon the physicochemical properties of this compound, the nature of the biological matrix, and the desired analytical sensitivity.

Protein precipitation is a widely employed, straightforward, and rapid method for the initial cleanup of plasma and serum samples. This technique involves the addition of a water-miscible organic solvent to the biological sample, which denatures and precipitates the proteins. For the analysis of small molecule GLP-1 receptor modulators, solvents such as acetonitrile and methanol are commonly utilized. researchgate.netresearchgate.net The supernatant, containing the analyte of interest, is then separated by centrifugation. While PPT is a simple and cost-effective method, it may result in a less clean extract compared to other techniques, potentially leading to matrix effects in the subsequent chromatographic analysis.

Table 1: Comparison of Common Protein Precipitation Solvents for Small Molecule Extraction

| Solvent | Typical Volume Ratio (Solvent:Sample) | Advantages | Disadvantages |

| Acetonitrile | 3:1 | Efficient protein removal, good recovery for a wide range of analytes. | Can co-extract some endogenous interferences. |

| Methanol | 3:1 | Effective for polar compounds, cost-effective. | May have lower protein precipitation efficiency than acetonitrile. |

| Acetone | 2:1 | Strong protein precipitating agent. | Can be less selective and co-extract more lipids. |

Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. The choice of the organic solvent is crucial and depends on the polarity and pH of the analyte. ijisrt.com For basic compounds like many small molecule drugs, adjusting the pH of the aqueous phase to be above the pKa of the analyte will render it neutral, thereby enhancing its partitioning into the organic solvent. slideshare.net LLE can provide a cleaner extract than PPT by removing non-lipid endogenous materials. However, it is a more labor-intensive and time-consuming process. researchgate.net

Solid-phase extraction is a highly selective and efficient sample preparation technique that is often used to achieve cleaner extracts and higher concentration factors than PPT or LLE. chromatographyonline.com In SPE, the sample is passed through a solid sorbent bed that retains the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a small volume of a strong solvent. For the purification of GLP-1 receptor agonists and their analogues from biological matrices, reversed-phase sorbents (e.g., C18) and mixed-mode cation exchange cartridges have been successfully employed. nih.gov SPE is particularly advantageous for achieving low limits of quantification and can be automated for high-throughput analysis.

Table 2: Overview of Solid-Phase Extraction Sorbents for Small Molecule Analysis

| Sorbent Type | Mechanism of Interaction | Typical Analytes | Elution Solvent |

| Reversed-Phase (e.g., C18) | Hydrophobic interactions | Non-polar to moderately polar compounds | Organic solvents (e.g., methanol, acetonitrile) |

| Normal-Phase (e.g., Silica) | Polar interactions | Polar compounds | Polar organic solvents |

| Ion Exchange (e.g., Cation Exchange) | Electrostatic interactions | Charged compounds (e.g., basic drugs) | Buffer with high salt concentration or altered pH |

| Mixed-Mode | Combination of hydrophobic and ion-exchange interactions | Compounds with both polar and non-polar characteristics | Stepwise elution with different solvents/buffers |

Chromatographic Separation Methods

Following extraction and sample preparation, chromatographic techniques are employed to separate this compound from any remaining endogenous components and potential metabolites before its detection and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) is typically dictated by the required sensitivity, resolution, and sample throughput.

HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed. In the initial discovery and characterization of this compound, its purity was determined using HPLC coupled to mass spectrometry (MS). The separation was achieved on an Eclipse XDB-C18 column with a gradient mobile phase consisting of water and acetonitrile with ammonium hydroxide and formic acid as modifiers. oup.com This setup is indicative of a standard approach for the analysis of small molecule drugs, providing adequate separation and resolution for quantification.

UPLC is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm), leading to significantly higher resolution, sensitivity, and faster analysis times. UPLC systems operate at higher pressures than conventional HPLC systems. For the bioanalysis of GLP-1 receptor agonists, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for achieving the low limits of quantification required for pharmacokinetic studies. The enhanced peak resolution and sensitivity of UPLC are particularly beneficial when dealing with the low concentrations of analytes often encountered in biological samples.

Table 3: Typical Chromatographic Conditions for the Analysis of Small Molecule GLP-1R Modulators

| Parameter | HPLC | UPLC |

| Column | C18, 3-5 µm particle size | C18, <2 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 0.6 mL/min |

| Run Time | 10 - 20 minutes | 2 - 10 minutes |

| Detector | Mass Spectrometer (MS) | Tandem Mass Spectrometer (MS/MS) |

Stationary Phase and Mobile Phase Optimization

The selection and optimization of the stationary and mobile phases are critical for achieving the desired separation of an analyte from endogenous components in biological samples. For the analysis of this compound, chromatographic techniques have been primarily employed during its synthesis and purification stages, providing a foundation for the development of bioanalytical methods.

During its discovery and characterization, this compound was purified using flash chromatography. researchgate.netacs.org The stationary phase utilized was a silica gel cartridge, a common choice for the separation of small organic molecules based on polarity. researchgate.netacs.org Thin-layer chromatography (TLC) on silica gel plates was also used to monitor the progress of chemical reactions during its synthesis. acs.org

While specific, optimized high-performance liquid chromatography (HPLC) methods for quantifying this compound in biological matrices are not extensively detailed in the public domain, the solvents used during its synthesis offer insight into potential mobile phase components. These include acetonitrile (ACN), dichloromethane (DCM), tetrahydrofuran (THF), and trifluoroacetic acid (TFA), which are commonly used solvents in reversed-phase and normal-phase chromatography. nih.gov For instance, radio-HPLC has been used to assess the purity of radiolabeled this compound analogues, indicating the suitability of HPLC for analyzing this compound. diva-portal.org The optimization of a bioanalytical method would involve systematically adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and selecting an appropriate stationary phase (e.g., C18 column) to achieve optimal retention time, peak shape, and resolution for this compound in a complex biological sample.

| Technique | Stationary Phase | Purpose | Reference |

|---|---|---|---|

| Flash Chromatography | Silica Gel Cartridge | Purification | researchgate.netacs.org |

| Thin-Layer Chromatography (TLC) | Silica Gel Plate | Reaction Monitoring | acs.org |

| Radio-HPLC | Not Specified | Purity Assessment | diva-portal.org |

Detection and Quantification Techniques

Following chromatographic separation, sensitive and specific detection techniques are required for the accurate quantification of this compound. The primary methods employed for the characterization of this compound have been Mass Spectrometry and Ultraviolet (UV) Detection.

Mass spectrometry is a powerful technique for the structural elucidation and sensitive quantification of small molecules. In the discovery phase of this compound, affinity-selection mass spectrometry was utilized to identify it as a positive allosteric modulator of the Glucagon-like peptide-1 receptor (GLP-1R). pnas.orgnih.gov This approach confirms the direct interaction between the compound and its protein target. Furthermore, liquid chromatography-high resolution mass spectrometry (LC-HRMS) was employed for the definitive structural assignment of the molecule. pnas.org

For quantitative bioanalysis, tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the gold standard due to its high selectivity and sensitivity. While specific LC-MS/MS methods for the quantification of this compound in biological matrices have not been published, the development of such an assay would involve optimizing parameters such as precursor-to-product ion transitions, collision energy, and other source parameters to ensure accurate and precise measurement.

Ultraviolet (UV) detection is a common and robust technique used in conjunction with HPLC. The analysis of this compound has utilized UV detection at specific wavelengths. During its characterization, a diode array detector was used, with detection performed at 240 nm. nih.govacs.org For the visualization of this compound on TLC plates, UV light at a wavelength of 254 nm was employed. researchgate.netacs.org The choice of wavelength is based on the chromophores present in the molecular structure of this compound. While generally less sensitive and selective than MS/MS, UV detection can be suitable for applications where higher concentrations of the analyte are expected.

| Technique | Details | Application | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | Affinity-Selection MS, LC-HRMS | Target Interaction, Structural ID | pnas.orgnih.gov |

| Ultraviolet (UV) Detection | 240 nm (Diode Array Detector) | Chromatographic Detection | nih.govacs.org |

| Ultraviolet (UV) Detection | 254 nm (UV Light) | TLC Visualization | researchgate.netacs.org |

Method Validation Parameters for Research Applications

The validation of an analytical method ensures its reliability for its intended purpose. For research applications, key validation parameters include selectivity, specificity, linearity, and calibration range.

Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

The target selectivity of this compound was extensively profiled during its development. In a binding affinity assay against a panel of 54 G-protein coupled receptors (GPCRs), this compound demonstrated high selectivity. acs.org At a concentration of 10 μM, the compound caused less than 50% displacement of the specific radioligand binding for all tested receptors, indicating it does not act at the orthosteric site of these other receptors. researchgate.netnih.govacs.org

However, studies involving a radiolabeled analogue, [11C]Methyl-V-0219, have introduced nuance to the specificity profile. diva-portal.org While in vitro autoradiography assays showed clear binding in GLP-1R-expressing tissues, a degree of cross-reactivity was observed in tissues expressing the glucagon-like peptide-1 receptor (GIPR) and the glucagon (B607659) receptor (GCGR). diva-portal.org This finding suggests that while this compound is highly selective relative to a broad panel of receptors, potential interactions with closely related receptors like GIPR and GCGR should be considered when interpreting research data. diva-portal.org

| Parameter | Details | Outcome | Reference |

|---|---|---|---|

| GPCR Panel Screen | Assayed against 54 different GPCRs at a 10 μM concentration. | High selectivity; <50% displacement in all cases. | researchgate.netnih.govacs.org |

| Radiolabeled Analogue Specificity | In vitro autoradiography using [11C]Methyl-V-0219. | Observed cross-reactivity with GIPR and GCGR. | diva-portal.org |

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.

These parameters are fundamental for the accurate quantification of this compound in biological samples. Establishing a linear relationship between instrument response and known concentrations of this compound allows for the calculation of unknown concentrations in test samples. While these are critical validation parameters for any quantitative bioanalytical assay, specific data detailing the linearity and calibration range for a validated this compound assay are not currently available in the peer-reviewed scientific literature. The development of a quantitative method would require establishing these parameters by analyzing a series of calibration standards and evaluating the resulting data for its adherence to a linear model (e.g., R² > 0.99).

Table of Mentioned Compounds

| Compound Name | Full Chemical Name / Description |

|---|---|

| This compound | 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine |

| [11C]Methyl-V-0219 | A carbon-11 radiolabeled analogue of this compound. |

| Acetonitrile (ACN) | A chemical solvent with the formula CH₃CN. |

| Dichloromethane (DCM) | An organic compound with the formula CH₂Cl₂. |

| Tetrahydrofuran (THF) | An organic compound with the formula (CH₂)₄O. |

| Trifluoroacetic acid (TFA) | An organofluorine compound with the chemical formula CF₃CO₂H. |

Accuracy and Precision

Accuracy and precision are fundamental to validating a bioanalytical method. Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements.

Regulatory guidelines typically stipulate that the mean value of accuracy should be within ±15% of the nominal concentration at each quality control (QC) level, except for the lower limit of quantification (LLOQ), where it should not deviate by more than ±20%. Precision, measured by the coefficient of variation (CV), should not exceed 15% for QC samples, and 20% for the LLOQ.

Hypothetical Data Table for Accuracy and Precision of this compound:

| QC Level | Theoretical Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |

| LLOQ | 1 | 1.05 | 5.0 | 12.5 |

| Low | 3 | 2.90 | -3.3 | 9.8 |

| Medium | 30 | 31.2 | 4.0 | 7.2 |

| High | 80 | 78.9 | -1.4 | 5.5 |

Note: This table is illustrative and not based on actual experimental data for this compound.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, by the analytical method. The limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.

The lower limit of quantification (LLOQ) is a critical parameter, as it defines the lower end of the calibration curve. For the LLOQ, the analyte response should be at least five times the response of a blank sample.

Hypothetical Detection and Quantification Limits for this compound:

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Lower Limit of Quantification (LLOQ) | 1.0 |

| Upper Limit of Quantification (ULOQ) | 100 |

Note: This table is illustrative and not based on actual experimental data for this compound.

Stability in Biological Matrices

The stability of this compound in biological matrices such as plasma or serum must be thoroughly evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection. This involves several assessments:

Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period equivalent to the expected sample handling time.

Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.

Stock Solution Stability: Confirms the stability of the stock solutions used to prepare calibration standards and quality controls.

For each stability assessment, the mean concentration of the stability samples should be within ±15% of the nominal concentration.

Hypothetical Freeze-Thaw Stability Data for this compound in Human Plasma:

| QC Level | Concentration (ng/mL) | Cycle 1 (% Change) | Cycle 2 (% Change) | Cycle 3 (% Change) |

| Low | 3 | -2.5 | -4.1 | -5.8 |

| High | 80 | -1.8 | -3.2 | -4.5 |

Note: This table is illustrative and not based on actual experimental data for this compound.

Future Research Directions and Unanswered Questions

Elucidation of Detailed Allosteric Binding Site and Mechanism

V-0219 functions by binding to an allosteric site on the GLP-1R, distinct from the orthosteric binding site where endogenous GLP-1 peptides bind. acs.orgnih.gov This allosteric modulation enhances the efficacy of GLP-1R stimulation. researchgate.netnih.govnih.gov While the concept of GLP-1R allosteric modulation is established, the precise and detailed binding site of this compound on the receptor requires further atomic-level elucidation. Research suggests that some new GLP-1R PAMs may target a unique extracellular pocket and could potentially act as a "molecular glue" between the receptor and the peptide agonist, enhancing their interaction. pnas.org Understanding the exact residues and structural conformations involved in this compound binding is crucial. Future studies employing advanced structural techniques, such as cryo-electron microscopy or X-ray crystallography of the GLP-1R in complex with this compound, coupled with site-directed mutagenesis, are needed to fully map the allosteric binding site. Furthermore, a detailed understanding of the conformational changes induced by this compound binding and how these changes precisely potentiate the action of endogenous GLP-1, particularly the less active degradation product GLP-1(9-36)NH2, will provide valuable insights into its mechanism of action. researchgate.net

Exploration of this compound’s Potential in Other GLP-1R-Related Biological Processes

The GLP-1 receptor is involved in a wide range of physiological processes beyond glucose homeostasis and appetite regulation, including cardiovascular function, neuroprotection, and effects on the gastrointestinal tract. oup.com While this compound has shown remarkable in vivo activity in reducing food intake and improving glucose handling in rodent models, its potential therapeutic effects in other conditions where GLP-1R activation is considered beneficial remain largely unexplored. researchgate.netnih.govnih.govgalchimia.com Future research should investigate this compound's effects in preclinical models of cardiovascular diseases, non-alcoholic steatohepatitis (NASH), Alzheimer's disease, and chronic kidney disease, among others, to determine if its positive allosteric modulation of GLP-1R can offer therapeutic benefits in these contexts. This exploration could uncover novel applications for this compound or its derivatives.

Integration of this compound Research with Multi-Agonist Strategies

Current trends in metabolic disease treatment include the development of multi-agonist therapies that target multiple incretin (B1656795) receptors, such as GLP-1R, glucose-dependent insulinotropic polypeptide receptor (GIPR), and glucagon (B607659) receptor (GCGR). caymanchem.com These approaches aim to achieve more comprehensive metabolic control. This compound is a small-molecule PAM selective for GLP-1R. caymanchem.comcaymanchem.com Integrating research on this compound with multi-agonist strategies represents a promising future direction. This could involve investigating the effects of co-administering this compound with agonists targeting GIPR or GCGR to determine if synergistic effects on glucose control, weight loss, or other metabolic parameters can be achieved. Exploring the potential for developing novel single molecules that combine the positive allosteric modulation of GLP-1R by a this compound-like moiety with agonism at other relevant receptors could lead to next-generation therapies.

Development of Advanced Computational Models for Allosteric Modulation

Computational modeling plays an increasingly important role in understanding receptor-ligand interactions and predicting the behavior of novel compounds. The complexity of allosteric modulation, which involves conformational changes and indirect effects on orthosteric ligand binding and signaling, necessitates sophisticated computational approaches. doi.orgpnas.orgplos.org While computational models were likely used in the discovery and optimization of this compound, the development of more advanced and specific computational models tailored to GLP-1R allosteric modulation is a crucial future research direction. researchgate.net These models could help predict the binding affinity and efficacy of this compound analogs, simulate the dynamic interactions between this compound, the GLP-1R, and endogenous peptides, and provide insights into the structural determinants of allosteric bias and signaling pathway selectivity. oup.com Such models would accelerate the design and optimization of future GLP-1R PAMs.

Q & A

Basic Research Questions

Q. How to formulate a research question for studying V-0219 that aligns with scientific rigor?

- Methodological Steps :

- Define variables : Clearly specify the chemical properties, biological targets, or mechanistic pathways under investigation (e.g., "How does this compound modulate [specific receptor/enzyme] in [cell type/organism]?"). Avoid vague terms like "study effects" .

- Apply frameworks : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question. For example, assess whether synthesizing this compound derivatives is feasible within lab resources .

- Align with objectives : Ensure the question addresses gaps identified in literature (e.g., "Does this compound exhibit cross-reactivity with [related compounds]?"). Reference systematic reviews or meta-analyses .

Q. What are the key components of a research proposal involving this compound?

- Essential Elements :

- Objectives : Explicitly state hypotheses (e.g., "this compound inhibits [target] with ≥50% efficacy at 10µM").

- Methodology : Detail synthesis protocols, purity validation (e.g., HPLC, NMR), and in vitro/in vivo assays. Follow journal guidelines for experimental reproducibility .

- Data Analysis Plan : Specify statistical tests (e.g., ANOVA for dose-response curves) and software (R, Python) .

- Validation : Include pilot data or precedents from analogous compounds to justify feasibility .

Q. How to conduct a systematic literature review for this compound research?

- Steps :

Database Selection : Use PubMed, SciFinder, and Web of Science with keywords: "this compound," "[target name]," "[mechanism]."

Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., 2015–2025), peer-reviewed status, and experimental relevance .

Critical Appraisal : Evaluate methodological weaknesses (e.g., small sample sizes, lack of controls in prior studies) .

- Output : Synthesize findings into a table comparing this compound’s efficacy, toxicity, and mechanistic insights across studies .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound (e.g., conflicting efficacy results)?

- Strategies :

- Replicate experiments : Control variables like batch purity, storage conditions, and assay protocols. Document deviations .

- Sensitivity Analysis : Test if outcomes change under different parameters (e.g., pH, temperature). Use Bayesian statistics to quantify uncertainty .

- Peer Review : Share raw data and analysis scripts for independent validation .

Q. What statistical methods are appropriate for analyzing dose-response data for this compound?

- Recommended Approaches :

- Non-linear Regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values (use GraphPad Prism or R’s

drcpackage). - ANOVA with Post Hoc Tests : Compare multiple concentrations against controls. Report p-values adjusted for multiple comparisons .

- Machine Learning : Apply clustering algorithms to identify subgroups in high-throughput screening data .

- Reporting Standards : Adhere to the "3 significant figures" rule unless justified by instrument precision .

Q. How to ensure reproducibility in this compound synthesis and characterization?

- Best Practices :

- Protocol Standardization : Document reaction conditions (e.g., temperature, catalyst loading) and purification steps (e.g., column chromatography gradients) .

- Quality Control : Provide NMR spectra, HRMS data, and purity certificates in supplementary materials .

- Open Science : Deposit synthetic procedures in repositories like Zenodo or protocols.io for community access .

Designing longitudinal studies for this compound: Methodological considerations for chronic toxicity assessment.

- Key Factors :

- Cohort Design : Use randomized control groups and stratified sampling to minimize bias .

- Ethical Compliance : Obtain IRB/IACUC approval for animal/human studies. Detail inclusion/exclusion criteria .

- Data Management : Use LIMS (Laboratory Information Management Systems) to track sample degradation over time .

Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) in this compound mechanism-of-action studies?

- Workflow :

Data Acquisition : Pair RNA-seq with LC-MS metabolomics from treated vs. control samples.

Pathway Analysis : Use tools like MetaboAnalyst or GSEA to map dysregulated pathways .

Validation : Confirm in silico findings with targeted assays (e.g., qPCR for gene expression) .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.